molecular formula C13H10Cl2F3N B2720649 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole CAS No. 259252-15-8

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole

Cat. No.: B2720649
CAS No.: 259252-15-8
M. Wt: 308.13
InChI Key: XXEPZQWDHYRSFU-UHFFFAOYSA-N
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Description

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The presence of the trifluoromethyl group and dichloro substitutions on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific and industrial applications.

Mechanism of Action

Target of Action

The compound “1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole” is a heavily substituted pyrazole-based heterocycle . It is known to be an extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .

Mode of Action

The mode of action of “this compound” is different from many other insecticides including pyrethroids, organophosphates, chloronicotinyls, and carbamates . It has a broad-spectrum insecticidal activity effective at low application rates against plant hoppers, thrips, aphids, weevils, flies and maggots, grasshoppers, psyllids, leaf miners, and some species of whitefly .

Biochemical Pathways

It is known that the compound interacts with the nervous system of insects, leading to their paralysis and eventual death .

Pharmacokinetics

It is known that the compound has a low toxicity to birds and aquatic invertebrates but shows a greater toxicity to fish .

Result of Action

The result of the action of “this compound” is the effective control of a wide range of insect pests. It has been reported to have good activity against stink bugs in rice .

Action Environment

The action of “this compound” can be influenced by environmental factors. For instance, its efficacy and stability may be affected by temperature, humidity, and the presence of other chemicals in the environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)aniline with appropriate reagents to form the pyrrole ring. One common method involves the cyclization of an intermediate compound, such as 2,4-dichloro-6-(trifluoromethyl)phenylhydrazine, with a suitable diketone or diester under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as diazotization, cyclization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and halogenated pyrrole compounds .

Scientific Research Applications

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both dichloro and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N/c1-7-3-4-8(2)19(7)12-10(13(16,17)18)5-9(14)6-11(12)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEPZQWDHYRSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2Cl)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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